NGP555

Vue d'ensemble

Description

NGP 555 is a gamma-secretase modulator that has shown promise in the treatment and prevention of Alzheimer’s disease. It works by lowering the levels of the amyloid beta 42 biomarker in cerebrospinal fluid, which is associated with the cognitive decline seen in Alzheimer’s disease .

Applications De Recherche Scientifique

NGP 555 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown beneficial effects on amyloid biomarkers, pathology, and cognition in preclinical studies . The compound is being actively developed in human clinical trials for the prevention of Alzheimer’s disease, with the goal of achieving a balance between efficacy in reducing toxic forms of amyloid and maintaining safety .

Mécanisme D'action

NGP 555 exerts its effects by modulating gamma-secretase activity, which in turn shifts amyloid peptide production to smaller, non-aggregating forms of amyloid. This modulation reduces the levels of amyloid beta 42, a biomarker associated with Alzheimer’s disease, in cerebrospinal fluid . The molecular targets involved include gamma-secretase and the amyloid precursor protein pathway .

Analyse Biochimique

Biochemical Properties

NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .

Transport and Distribution

This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues

Subcellular Localization

Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NGP 555 involves the preparation of a solid dispersion of the amorphous drug substance with polymer blended dispersants, which is then encapsulated for oral administration . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for NGP 555 have not been extensively detailed in the available literature. the encapsulation process for oral administration suggests that large-scale production would involve similar steps of drug dispersion and encapsulation.

Analyse Des Réactions Chimiques

Types of Reactions

NGP 555 primarily undergoes modulation reactions as a gamma-secretase modulator. It shifts amyloid peptide production to smaller, non-aggregating forms of amyloid .

Common Reagents and Conditions

The common reagents used in the preparation of NGP 555 include dimethyl sulfoxide (DMSO) for dissolving the drug. The reaction conditions involve maintaining the drug in an amorphous state for effective encapsulation .

Major Products Formed

The major product formed from the modulation reaction of NGP 555 is the smaller, non-aggregating forms of amyloid peptides, specifically amyloid beta 37 and amyloid beta 38, as opposed to the more toxic amyloid beta 42 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Semagacestat: Another gamma-secretase inhibitor that was studied for Alzheimer’s disease but was discontinued due to adverse effects.

Avagacestat: A gamma-secretase modulator that showed promise in early trials but also faced challenges with safety and efficacy.

Begacestat: A gamma-secretase inhibitor with a different mechanism of action compared to NGP 555.

Uniqueness of NGP 555

NGP 555 is unique in its ability to shift amyloid peptide production to smaller, non-aggregating forms, which reduces the levels of the toxic amyloid beta 42 biomarker while maintaining a favorable safety profile . This balance of efficacy and safety makes it a promising candidate for the prevention and treatment of Alzheimer’s disease.

Propriétés

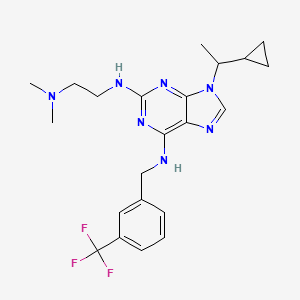

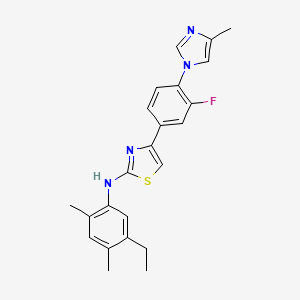

IUPAC Name |

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEKUGNKKOGFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1304630-27-0 | |

| Record name | NGP 555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGP-555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

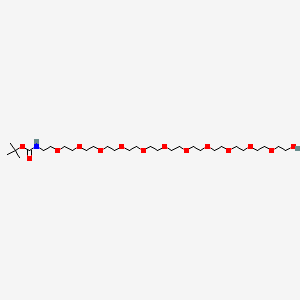

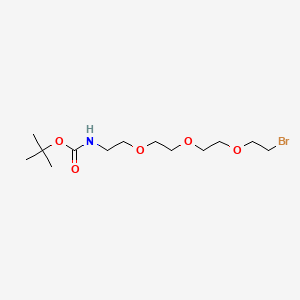

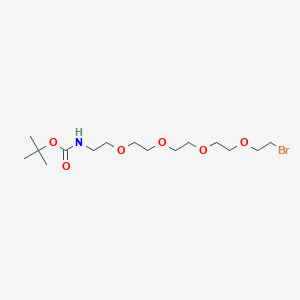

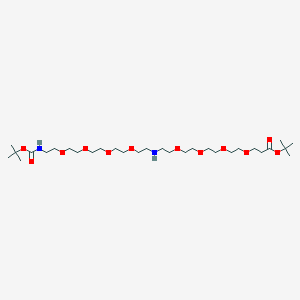

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?

A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]

Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?

A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)